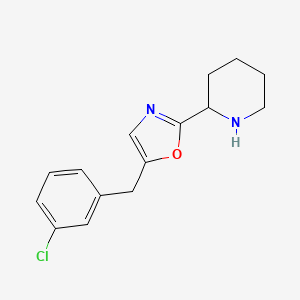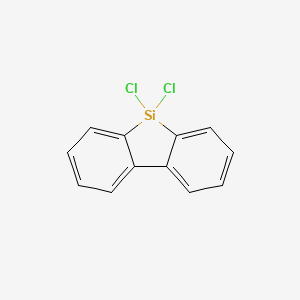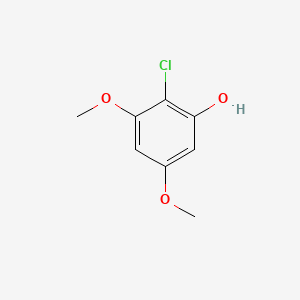
Bis(2,4,6-triisopropylphenyl) disulfide
Descripción general
Descripción
Synthesis Analysis
The synthesis of disulfide compounds can vary based on the desired disulfide and the starting materials. For example, the synthesis of bis[3-(triethoxysilyl)propyl]tetrasulfide, a liquid sulfur-transferring agent, is described as useful for converting nucleoside phosphites to phosphorothioates . Although this is not the same compound as bis(2,4,6-triisopropylphenyl) disulfide, the synthesis of disulfides typically involves the oxidation of thiol groups or the reaction of sulfur with organic halides.
Molecular Structure Analysis
The molecular structure of disulfide compounds is characterized by the presence of an S-S bond. The paper on acyclic sulfur-nitrogen compounds provides insights into the molecular structures of related compounds, highlighting the importance of electron delocalization and bond lengths in understanding the properties of these molecules . While this does not directly describe this compound, it suggests that similar structural analyses would be relevant.
Chemical Reactions Analysis
Disulfide compounds can participate in various chemical reactions, often involving the breaking and forming of the S-S bond. For instance, the reaction of bis(diisopropylphosphano)methane disulfide with iodine leads to the formation of adducts where iodine coordinates with the sulfur atoms . This indicates that disulfides can react with halogens, and similar reactivity might be expected for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of disulfides can be influenced by their molecular structure. For example, the photo-oxidative polymerization of bis(3,5-dimethylphenyl) disulfide demonstrates the potential of disulfides to form polymers under certain conditions . The properties such as solubility, melting point, and reactivity can vary widely among disulfides and are determined by the substituents attached to the sulfur atoms.
Aplicaciones Científicas De Investigación
Photoinduced Catalysis : Zhang et al. (2023) explored bis(2,4,6-triisopropylphenyl) disulfide as a photo and hydrogen atom transfer catalyst in the intramolecular hydroamination of olefins. This study highlighted its potential in initiating novel processes involving N-centered radical generation through homolysis of in situ formed N-S species, leading to diverse nitrogen-containing cycles (Zhang et al., 2023).
Oxidizing Properties : Oba et al. (2008) synthesized bis(2,4,6-triisopropylphenyl) tellurone, a compound related to this compound, and characterized its effective oxidizing properties in converting alcohols into carbonyl compounds under mild conditions (Oba et al., 2008).
Self-Healing Elastomers : Rekondo et al. (2014) reported the use of bis(4-aminophenyl) disulfide, closely related to this compound, in the design of self-healing poly(urea–urethane) elastomers. These materials displayed quantitative healing efficiency at room temperature without external intervention or catalysts (Rekondo et al., 2014).
Vulcanization Reactions : Pimblott et al. (1975) used bis(diisopropyl)thiophosphoryl disulfide, a compound similar to this compound, in vulcanization reactions for cis-1,4-polyisoprene. This research showed the evolution of network structures with various sulfidic crosslinks, influencing the thermal and oxidative aging behavior of the vulcanizate (Pimblott et al., 1975).
Safety and Hazards
Mecanismo De Acción
Target of Action
Bis(2,4,6-triisopropylphenyl) disulfide is a complex organic compound with a molecular formula of C30H46S2 It has been used in the field of organometallic chemistry, suggesting that it may interact with metal ions or complexes .
Mode of Action
It has been used in a visible-light-driven dual hydrogen atom transfer (hat) catalysis process . In this process, it acts as a hydrogen atom abstractor and donor, facilitating the hydroalkylation of unactivated olefins .
Biochemical Pathways
Its role in the hydroalkylation process suggests that it may influence pathways involving olefinic compounds .
Result of Action
Its role in the hydroalkylation of unactivated olefins suggests that it may facilitate the formation of new carbon-carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the hydroalkylation process it facilitates is driven by visible light . Therefore, the presence and intensity of light could significantly impact its activity. Additionally, the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemical species.
Propiedades
IUPAC Name |
1,3,5-tri(propan-2-yl)-2-[[2,4,6-tri(propan-2-yl)phenyl]disulfanyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46S2/c1-17(2)23-13-25(19(5)6)29(26(14-23)20(7)8)31-32-30-27(21(9)10)15-24(18(3)4)16-28(30)22(11)12/h13-22H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOCUDMSUFOLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)SSC2=C(C=C(C=C2C(C)C)C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448253 | |
| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20875-34-7 | |
| Record name | Bis(2,4,6-triisopropylphenyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.1]heptan-2-one](/img/structure/B3032426.png)


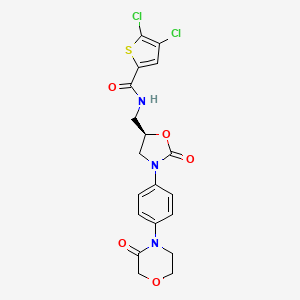
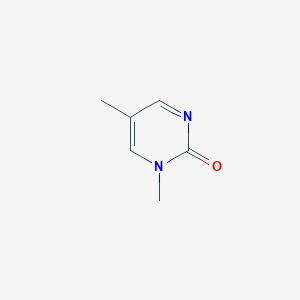
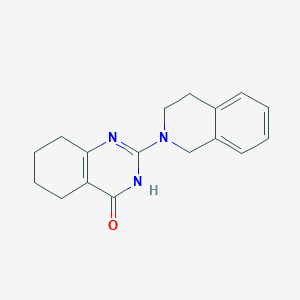
![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)
